molecular formula C12H20N2O2 B2530322 3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine CAS No. 13055-33-9

3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine

Cat. No.: B2530322
CAS No.: 13055-33-9
M. Wt: 224.304
InChI Key: CJCOYIXVZLLXHJ-UHFFFAOYSA-N
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Description

3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine is a bifunctional amine-containing compound characterized by a central phenoxy ring substituted with two aminopropoxy chains. The compound’s unique geometry and polarity enable interactions with biological targets, though its pharmacological profile remains less explored compared to structurally related amines .

Properties

IUPAC Name

3-[4-(3-aminopropoxy)phenoxy]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c13-7-1-9-15-11-3-5-12(6-4-11)16-10-2-8-14/h3-6H,1-2,7-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCOYIXVZLLXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCN)OCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine typically involves the reaction of 4-(3-aminopropoxy)phenol with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine involves its interaction with specific molecular targets and pathways. The aminopropoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenoxy ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound shares structural motifs with several amines, including antidepressants, enzyme inhibitors, and bioactive probes. Below is a detailed comparison:

Table 1. Structural and Functional Comparison

Compound Name Key Substituents/Modifications Pharmacological Activity/Properties Reference
3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine Dual aminopropoxy-phenoxy groups Not fully characterized; potential scaffold
Fluoxetine (N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine) Trifluoromethyl, phenyl, methylamine SSRI; treats depression, OCD, bulimia
Duloxetine ((S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine) Naphthalenyl, thiophene SNRI; treats chronic pain, depression
OX03771 [(E)-3-(4-styrylphenoxy)propan-1-amine] Styryl (E-olefin) High-potency squalene synthase inhibitor
OX03383 (N,N-dimethyl-3-(4-(phenylethynyl)phenoxy)propan-1-amine) Phenylethynyl Reduced potency vs. OX03771
3-(4-Chlorophenoxy)propan-1-amine Chlorine substituent Research compound; uncharacterized
3-[2-(3-Aminopropoxy)ethoxy]propan-1-amine Ethoxy-aminopropoxy chain Increased hydrophilicity; biochemical probe

Key Findings from Comparative Studies

Substituent Geometry and Potency :

  • The (E)-styryl group in OX03771 is critical for squalene synthase inhibition (IC₅₀ = 12 nM). Replacing the styryl with rigid groups (e.g., phenylethynyl in OX03383) or flexible chains (e.g., phenethyl in OX03384) reduces potency by >10-fold, highlighting the importance of planar, conjugated substituents .
  • The trifluoromethyl group in Fluoxetine enhances metabolic stability and SSRI activity by increasing lipophilicity and electron-withdrawing effects .

Amine Functionality: Primary amines (e.g., this compound) exhibit higher polarity and hydrogen-bonding capacity compared to tertiary amines (e.g., OX03383’s dimethylamine). This may influence membrane permeability and target engagement .

Aromatic Modifications: Chlorine substitution (e.g., 3-(4-chlorophenoxy)propan-1-amine) introduces electron-withdrawing effects, altering electronic distribution compared to electron-donating groups like aminopropoxy .

Physicochemical Properties

Property This compound Fluoxetine OX03771
Molecular Weight (g/mol) ~309 (estimated) 309.33 267.34
LogP (Predicted) ~1.2 4.1 3.8
Hydrogen Bond Donors 2 1 1
Key Functional Groups Primary amines, ethers CF₃, aryl Styryl

Biological Activity

3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a phenoxy group linked to a propan-1-amine backbone with an aminopropoxy substituent. This unique structure contributes to its solubility and interaction with biological molecules, enhancing its potential as a therapeutic agent.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing significant inhibition of growth.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

This data suggests that the compound may be effective in developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has shown cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
PC-3 (Prostate Cancer)15.0
HeLa (Cervical Cancer)10.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting a promising avenue for further research in cancer therapeutics .

The mechanism of action of this compound involves several pathways:

  • Interaction with Proteins : The aminopropoxy group can form hydrogen bonds with amino acids in proteins, potentially altering their function.
  • Aromatic Interactions : The phenoxy ring may engage in π-π stacking interactions with aromatic residues in target proteins, influencing their biological activity.
  • Cell Signaling Pathways : Preliminary studies suggest that the compound may modulate key signaling pathways involved in cell proliferation and apoptosis.

Study on Anticancer Effects

A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed significant apoptosis induction. Flow cytometry analysis showed increased annexin V positivity, indicating early apoptosis.

Study on Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of the compound using a disk diffusion method against Staphylococcus aureus. The results demonstrated clear zones of inhibition, confirming its potential as an antibacterial agent.

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